molecular formula C6H2BrF3 B071589 2-Bromo-1,3,4-trifluorobenzene CAS No. 176793-04-7

2-Bromo-1,3,4-trifluorobenzene

Cat. No.: B071589
CAS No.: 176793-04-7
M. Wt: 210.98 g/mol
InChI Key: CNAXDCSHYHIOGW-UHFFFAOYSA-N
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Description

2-Bromo-1,3,4-trifluorobenzene is a useful research compound. Its molecular formula is C6H2BrF3 and its molecular weight is 210.98 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Organometallic Control Over the Regiospecificity of Functionalization Reactions : This study by Heiss and Schlosser (2003) demonstrates how 1,2,3-trifluorobenzene can be functionalized to produce various benzoic acids, highlighting the utility of organometallic methods in regiospecific functionalization, which is relevant for the synthesis of complex molecules in pharmaceuticals and materials science (Heiss & Schlosser, 2003).

  • Triazidation of 2,4,6-trifluorobenzenes : Chapyshev and Chernyak (2013) explored the selective defluorination of trifluorobenzenes, producing triazido compounds. These compounds are potentially useful in polymer chemistry as photoactive cross-linking reagents and in the synthesis of organic magnetic materials (Chapyshev & Chernyak, 2013).

  • Efficient Methods for Synthesis of 1,2-Dibromobenzenes : Diemer, Leroux, and Colobert (2011) discussed methods for synthesizing dibromobenzenes, vital precursors in various organic transformations. This study underlines the importance of halogenated benzenes like 2-Bromo-1,3,4-trifluorobenzene in organic synthesis (Diemer, Leroux, & Colobert, 2011).

  • Synthesis of 1-bromo-2,4-dinitrobenzene : Xuan et al. (2010) synthesized 1-bromo-2,4-dinitrobenzene, a key intermediate in creating medicinal agents, organic dyes, and electroluminescent materials. This study illustrates the role of bromofluorobenzenes in the synthesis of functional organic compounds (Xuan et al., 2010).

  • CuI-catalyzed Domino Process to Benzofurans : Lu et al. (2007) used 1-bromo-2-iodobenzenes to synthesize benzofurans, highlighting the utility of halogenated benzenes in creating heterocyclic compounds, which are important in pharmaceuticals (Lu et al., 2007).

Safety and Hazards

2-Bromo-1,3,4-trifluorobenzene is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H227 (combustible liquid) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

2-bromo-1,3,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3/c7-5-3(8)1-2-4(9)6(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAXDCSHYHIOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938856
Record name 2-Bromo-1,3,4-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176793-04-7
Record name 2-Bromo-1,3,4-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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